molecular formula C13H13F3N2O4S B3651880 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone

Cat. No.: B3651880
M. Wt: 350.32 g/mol
InChI Key: BBQPVCOPUSTFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a morpholine ring, a nitro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved by reacting diethanolamine with sulfur dichloride to form morpholine.

    Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Introduction of the trifluoromethyl group: This can be done via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst.

    Formation of the sulfanylethanone linkage: This involves the reaction of the nitrated and trifluoromethylated phenyl ring with morpholine and a suitable thiol reagent under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The sulfanylethanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.

Scientific Research Applications

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone can be compared with other similar compounds, such as:

    1-Morpholin-4-yl-2-(2-nitrophenyl)ethanone: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine: This compound has a similar structure but lacks the sulfanylethanone linkage, which may affect its reactivity and applications.

    2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl)phenol: This compound has a different core structure but shares the morpholine ring, which may result in similar biological activities.

Properties

IUPAC Name

1-morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4S/c14-13(15,16)9-1-2-11(10(7-9)18(20)21)23-8-12(19)17-3-5-22-6-4-17/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQPVCOPUSTFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329051
Record name 1-morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

432537-63-8
Record name 1-morpholin-4-yl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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